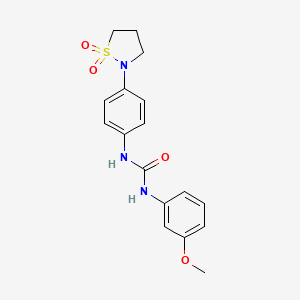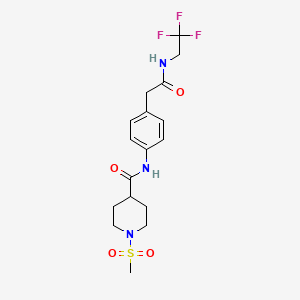
1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide is a complex organic compound with potential applications across various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its piperidine ring and functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide can be approached through various synthetic routes. One common method involves:
Starting Materials: 4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)benzoic acid, piperidine, and methylsulfonyl chloride.
Reagents and Conditions: Typically, the reaction requires a base such as triethylamine, a solvent like dichloromethane, and an appropriate coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For large-scale production, the process can be optimized through:
Continuous Flow Synthesis: Ensuring a more efficient and scalable process.
Purification Techniques: Including recrystallization and column chromatography for obtaining a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, such as:
Oxidation: Transforming the methylsulfonyl group into a sulfoxide or sulfone.
Reduction: Modifying the carbonyl group to an alcohol.
Substitution: Replacing functional groups with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Solvents: Including ethanol, methanol, and dichloromethane for various reaction conditions.
Major Products
The major products of these reactions include:
Oxidized Derivatives: Like sulfoxides and sulfones.
Reduced Derivatives: Such as alcohols.
Substituted Derivatives: Depending on the nature of the substituent introduced.
Scientific Research Applications
1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide has diverse applications in:
Chemistry: As a precursor for more complex molecules.
Biology: For studying biochemical pathways involving piperidine derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Utilization in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Likely involving interaction with specific enzymes or receptors.
Pathways Involved: Could include inhibition or activation of biochemical pathways, depending on the structural modifications and functional groups.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Such as piperidine-4-carboxamide compounds.
Sulfonyl-Containing Compounds: Including methylsulfonyl analogs.
Trifluoroethyl Derivatives: Featuring similar trifluoroethyl groups.
Uniqueness
1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-methylsulfonyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O4S/c1-28(26,27)23-8-6-13(7-9-23)16(25)22-14-4-2-12(3-5-14)10-15(24)21-11-17(18,19)20/h2-5,13H,6-11H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMNDACTKHUYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2893613.png)

![1-(5-Fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2893618.png)
![N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2893619.png)
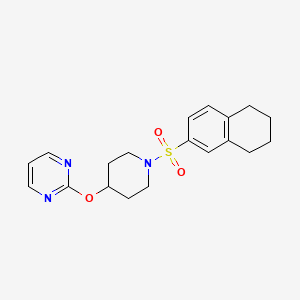


![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)
![3-(2-chloro-6-methylpyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2893629.png)
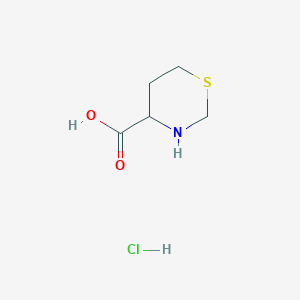
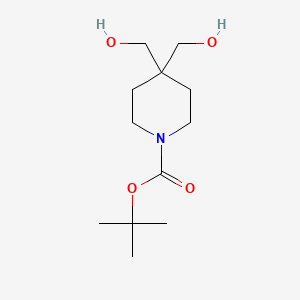
![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)
